REACTION_SMILES
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[CH2:9]([c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)[SH:16].[Cl:1][c:2]1[cH:3][c:4](=[O:8])[o:5][cH:6][cH:7]1.[K+:17].[K+:18].[O-:19][C:20]([O-:21])=[O:22].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[c:2]1([S:16][CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[cH:3][c:4](=[O:8])[o:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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SCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1cc(Cl)cco1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=c1cc(SCc2ccccc2)cco1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |